(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a triazolopyridine moiety fused with a piperidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This reaction is performed at room temperature for about 3 hours, resulting in the formation of the triazolopyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazolopyridine derivative, while reduction can lead to the formation of a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antibacterial, antifungal, and antiviral activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
(3-Methoxyphenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to its combination of a triazolopyridine moiety with a piperidine ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4O2/c1-25-16-8-4-6-14(12-16)19(24)22-10-5-7-15(13-22)18-21-20-17-9-2-3-11-23(17)18/h2-4,6,8-9,11-12,15H,5,7,10,13H2,1H3 |
InChI Key |
VZBCNWGXKZIPLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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